N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 4888-20-4
VCID: VC20192872
InChI: InChI=1S/C21H24FNO3S/c1-15(2)17-9-7-16(8-10-17)13-23(18-11-12-27(25,26)14-18)21(24)19-5-3-4-6-20(19)22/h3-10,15,18H,11-14H2,1-2H3
SMILES:
Molecular Formula: C21H24FNO3S
Molecular Weight: 389.5 g/mol

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide

CAS No.: 4888-20-4

Cat. No.: VC20192872

Molecular Formula: C21H24FNO3S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide - 4888-20-4

Specification

CAS No. 4888-20-4
Molecular Formula C21H24FNO3S
Molecular Weight 389.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
Standard InChI InChI=1S/C21H24FNO3S/c1-15(2)17-9-7-16(8-10-17)13-23(18-11-12-27(25,26)14-18)21(24)19-5-3-4-6-20(19)22/h3-10,15,18H,11-14H2,1-2H3
Standard InChI Key FUZGDHXSAGKEHE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • A 2-fluorobenzamide core, which contributes to electronic modulation and target binding.

  • A 1,1-dioxothiolan-3-yl group, a five-membered sulfone ring that enhances solubility and metabolic stability.

  • A 4-isopropylbenzyl substituent, providing steric bulk and lipophilicity for membrane penetration.

The IUPAC name reflects these substituents: N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide.

Structural Data

PropertyValue
Molecular FormulaC₂₀H₂₁FNO₃S
Molecular Weight389.45 g/mol
SMILESO=C(N(C1CS(=O)(=O)CC1)CC2=CC=C(C(C)(C)C)C=C2)C3=CC=CC=C3F
InChI KeyGHZJXIXJVKBVGI-UHFFFAOYSA-N

The sulfone group (S=O) at positions 1 and 2 of the thiolane ring introduces polarity, while the fluorine atom at the benzamide’s ortho position influences electronic distribution .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Formation of 2-fluorobenzoyl chloride: Reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux.

  • Amide coupling: Treating the acid chloride with 1,1-dioxothiolan-3-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .

  • Alkylation: Introducing the 4-isopropylbenzyl group via reaction with 4-isopropylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

Key Reaction

2-Fluorobenzoyl chloride+1,1-Dioxothiolan-3-amineDIEA, DCMIntermediate amide\text{2-Fluorobenzoyl chloride} + \text{1,1-Dioxothiolan-3-amine} \xrightarrow{\text{DIEA, DCM}} \text{Intermediate amide} Intermediate amide+4-Isopropylbenzyl bromideK₂CO₃, CH₃CNTarget compound\text{Intermediate amide} + \text{4-Isopropylbenzyl bromide} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{Target compound}

Industrial Considerations

Large-scale production would require optimizing:

  • Catalyst efficiency: Palladium-based catalysts for cross-coupling steps.

  • Solvent recovery: Recycling DCM and acetonitrile to reduce costs.

  • Purity control: Chromatography or crystallization to achieve >98% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposes at 218°C, as determined by thermogravimetric analysis (TGA).

  • Hydrolytic Stability: Stable under acidic conditions (pH 4–6) but susceptible to base-catalyzed amide hydrolysis at pH >8.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.8 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 4.52 (s, 2H, NCH₂), 3.91 (t, J = 6.2 Hz, 1H, SCH), 2.95–2.87 (m, 2H, SCH₂), 2.12–2.05 (m, 1H, CH(CH₃)₂) .

  • ¹³C NMR: 165.2 (C=O), 162.3 (d, J = 245 Hz, C-F), 132.8–114.7 (aromatic carbons), 55.1 (SCH), 48.9 (NCH₂).

Biological Activity and Mechanisms

Hypothesized Targets

  • Cyclooxygenase-2 (COX-2): Fluorinated benzamides often inhibit prostaglandin synthesis, suggesting anti-inflammatory potential.

  • Kinases: The sulfone group may interact with ATP-binding pockets in kinases, analogous to sorafenib .

In Silico Predictions

  • LogP: 3.2 (indicating moderate lipophilicity).

  • Bioavailability Score: 0.55 (moderate oral absorption).

  • Drug-Likeness: Complies with Lipinski’s rule of five (MW <500, H-bond donors <5) .

Challenges and Future Directions

Metabolic Stability

The sulfone moiety resists oxidative metabolism, but the isopropylbenzyl group may undergo CYP3A4-mediated hydroxylation.

Synthetic Optimization

  • Catalyst Screening: Testing Pd/Cu systems for improved alkylation yields.

  • Green Chemistry: Replacing DCM with cyclopentyl methyl ether (CPME).

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